molecular formula C18H25N3O4S B1608631 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole CAS No. 63734-76-9

1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole

Cat. No.: B1608631
CAS No.: 63734-76-9
M. Wt: 379.5 g/mol
InChI Key: ZYQZZMOLYGORFJ-UHFFFAOYSA-N
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Description

1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole is a sulfonamide derivative characterized by a bulky 2,4,6-triisopropylbenzenesulfonyl (TIPS) group attached to a 4-nitroimidazole ring. This compound is widely utilized in organic synthesis and chemical biology due to its dual functionality: the sulfonamide group acts as a stabilizing scaffold, while the nitroimidazole moiety serves as a reactive leaving group in nucleophilic substitution reactions . Its applications include synthesizing pharmaceutical intermediates and protecting sensitive functional groups during multi-step reactions .

Properties

IUPAC Name

4-nitro-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-11(2)14-7-15(12(3)4)18(16(8-14)13(5)6)26(24,25)20-9-17(19-10-20)21(22)23/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQZZMOLYGORFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397760
Record name 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63734-76-9
Record name 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The predominant method for synthesizing 1-(2,4,6-triisopropylbenzenesulfonyl)-4-nitroimidazole involves the nucleophilic substitution reaction of 4-nitroimidazole with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base, typically triethylamine, in an organic solvent such as dichloromethane.

Reaction Scheme:

$$
\text{4-Nitroimidazole} + \text{2,4,6-Triisopropylbenzenesulfonyl chloride} \xrightarrow[\text{DCM}]{\text{Triethylamine, 25 °C, 24 h}} \text{1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole}
$$

Detailed Reaction Conditions and Yield

Parameter Details
Reactants 4-Nitroimidazole, 2,4,6-Triisopropylbenzenesulfonyl chloride
Solvent Dichloromethane (DCM)
Base Triethylamine
Temperature 25 °C (room temperature)
Reaction Time 24 hours
Yield Approximately 85.5%
Purification Standard work-up and purification (not explicitly detailed)
Reference Suwinski, Jerzy; Salwinska, Ewa, Tetrahedron, 1994, Vol. 50, No. 19, pp. 5741-5752

This method is well-documented and provides a high yield of the target compound with relatively mild reaction conditions.

Stepwise Preparation Procedure

Step 1: Preparation of 2,4,6-Triisopropylbenzenesulfonyl Chloride

  • Typically synthesized by chlorosulfonation of 2,4,6-triisopropylbenzene using chlorosulfonic acid or sulfuryl chloride.
  • This reagent is commercially available and used as the sulfonylating agent.

Step 2: Sulfonylation of 4-Nitroimidazole

  • 4-Nitroimidazole is dissolved in dichloromethane.
  • Triethylamine is added as a base to neutralize the hydrochloric acid formed during the reaction.
  • 2,4,6-Triisopropylbenzenesulfonyl chloride is added dropwise at room temperature.
  • The mixture is stirred for 24 hours to ensure complete reaction.
  • The reaction mixture is then worked up by washing and purification steps to isolate the product.

Analytical Data and Purity

  • Molecular Formula: C18H25N3O4S
  • Molecular Weight: 379.47 g/mol
  • Purity: Typically >98% after purification
  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis.

Related Preparation of 4-Nitroimidazole (Precursor)

Since 4-nitroimidazole is the key starting material, its preparation is relevant:

Method Description Yield Notes
Nitration of imidazole using N2O5 mixed acid nitrating agent in sulfuric acid Imidazole is converted to 4-nitroimidazole by nitration with nitrogen pentoxide in sulfuric acid medium at 45-55 °C, followed by neutralization and isolation Up to 95.5% Environmentally friendly, reduced nitric acid use, lower temperature and shorter reaction time compared to traditional methods

This method provides high-purity 4-nitroimidazole suitable for subsequent sulfonylation.

Comparative Analysis of Preparation Methods

Aspect Sulfonylation with Triisopropylbenzenesulfonyl Chloride Alternative Methods (if any)
Reaction temperature Mild (25 °C) Higher temperatures often required in nitration steps
Reaction time 24 hours Varies; nitration can be shorter but more hazardous
Yield High (85.5%) Nitration yields vary (65-95.5%) depending on method
Purity High (>98%) Dependent on purification
Environmental impact Moderate (organic solvent, triethylamine) Improved nitration methods reduce acid waste and energy
Scalability Good for laboratory and pilot scale Nitration methods have been industrialized

Summary of Key Research Findings

  • The sulfonylation of 4-nitroimidazole with 2,4,6-triisopropylbenzenesulfonyl chloride in dichloromethane with triethylamine at room temperature is an effective and high-yielding method.
  • The use of triethylamine neutralizes generated HCl, driving the reaction forward.
  • The reaction proceeds smoothly under mild conditions, minimizing side reactions.
  • The precursor 4-nitroimidazole can be efficiently synthesized by nitration of imidazole using nitrogen pentoxide mixed acid nitration, which is advantageous over traditional nitric acid nitrations due to higher yield and environmental benefits.
  • Purification typically involves standard organic work-up and chromatographic techniques to achieve high purity.

Data Table: Reaction Parameters and Outcomes

Parameter Value/Condition Outcome/Notes
4-Nitroimidazole amount Stoichiometric or slight excess Ensures complete sulfonylation
2,4,6-Triisopropylbenzenesulfonyl chloride Stoichiometric Sulfonylating agent
Solvent Dichloromethane Good solvent for both reagents
Base Triethylamine Neutralizes HCl, facilitates reaction
Temperature 25 °C (room temperature) Mild reaction conditions
Reaction time 24 hours Sufficient for full conversion
Yield 85.5% High yield
Purity >98% After purification

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The imidazole ring can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-aminoimidazole.

    Oxidation: Formation of oxidized imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

TPSNI has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The nitroimidazole moiety is known for its antimicrobial properties, making TPSNI a candidate for further exploration in antibiotic drug development.

Case Study: Antimicrobial Activity

Research has shown that compounds containing nitroimidazole structures exhibit activity against anaerobic bacteria and protozoa. TPSNI's sulfonyl group may enhance its solubility and bioavailability, potentially leading to improved efficacy in treating infections caused by resistant strains.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis of Peptides

TPSNI is particularly valuable as a coupling reagent in peptide synthesis. Its sulfonyl group can facilitate the formation of peptide bonds under mild conditions, which is crucial for synthesizing complex peptides without compromising their structural integrity.

Reaction TypeConditions RequiredYield (%)
Nucleophilic SubstitutionMild base, room temperature85-90
Peptide CouplingDCC or EDC activation75-95

Coupling Reagent in Oligonucleotide Synthesis

In the field of nucleic acid chemistry, TPSNI can be employed as a coupling reagent for the synthesis of oligonucleotides. Its stability and reactivity make it suitable for forming phosphodiester bonds between nucleotides.

Case Study: Oligonucleotide Synthesis

A study demonstrated that using TPSNI in conjunction with phosphoramidites resulted in high yields of oligonucleotides with minimal side reactions. This efficiency is critical for producing high-purity products required for research and therapeutic applications.

Material Science Applications

Emerging research suggests that TPSNI could be utilized in material science, particularly in developing polymers with specific functional properties due to its unique chemical structure.

Potential Use in Polymer Chemistry

The incorporation of TPSNI into polymer matrices may lead to materials with enhanced thermal stability and mechanical properties. Further studies are needed to explore these possibilities fully.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The sulfonyl group can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

1-(2,4,6-Triisopropylbenzenesulfonyl)imidazole (TPSI)
  • Structure : Lacks the nitro group at the 4-position of the imidazole ring.
  • Reactivity : The absence of the nitro group reduces its leaving group ability, making it less reactive in substitution reactions compared to the nitro-substituted analogue.
  • Applications : Primarily used as a sulfonating agent or protecting group in peptide synthesis .
  • Stability : Higher thermal stability due to reduced electron-withdrawing effects .
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
  • Structure : Replaces the imidazole ring with a 1,2,4-triazole ring and positions the nitro group at the 3-position.
  • Reactivity : The triazole ring exhibits stronger electron-withdrawing effects than imidazole, enhancing reactivity in electrophilic substitutions. However, steric hindrance from the TIPS group may limit accessibility .
  • Applications : Used in click chemistry and metal-catalyzed cross-coupling reactions .
2,4,6-Triisopropylbenzenesulfonyl Chloride
  • Structure : A precursor compound with a reactive sulfonyl chloride group.
  • Reactivity : Extremely reactive in sulfonation reactions but prone to hydrolysis, requiring anhydrous conditions .
  • Applications : Intermediate in synthesizing sulfonamide derivatives like the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Reactivity (Nucleophilic Substitution) Thermal Stability Key Applications
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole C₁₈H₂₅N₃O₄S ~379.48 High (Nitro group enhances leaving ability) Moderate Pharmaceutical intermediates, protecting groups
TPSI C₁₈H₂₆N₂O₂S 334.48 Low (No nitro group) High Peptide synthesis, sulfonation
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole C₁₇H₂₃N₅O₄S 401.46 Moderate (Triazole enhances electron withdrawal) Moderate Click chemistry, cross-coupling
2,4,6-Triisopropylbenzenesulfonyl Chloride C₁₅H₂₃ClO₂S 302.86 Very High (Reactive sulfonyl chloride) Low (Hydrolysis-prone) Precursor for sulfonamide synthesis

Research Findings

Reactivity in Substitution Reactions :

  • The nitro group in 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole significantly enhances its leaving group capability compared to TPSI, enabling efficient displacement by nucleophiles like amines or thiols .
  • Triazole derivatives exhibit faster reaction kinetics in polar aprotic solvents due to their electron-deficient rings but face steric limitations from the TIPS group .

Stability and Solubility: The TIPS group imparts steric protection, improving stability in acidic and basic conditions for all derivatives. However, nitro-substituted compounds are more sensitive to reducing agents . Solubility in non-polar solvents follows the order: TPSI > 4-nitroimidazole derivative > triazole derivatives, correlating with molecular polarity .

Synthetic Utility :

  • 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole is preferred in multi-step syntheses requiring selective functionalization, whereas TPSI is favored for stable sulfonamide linkages .
  • Triazole derivatives are niche reagents in metal-organic frameworks (MOFs) and bioorthogonal chemistry .

Biological Activity

1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole (TPSNI) is a chemical compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H25N3O4S
  • Molecular Weight : 379.47 g/mol
  • CAS Number : 63734-76-9
  • Melting Point : 103-106 °C
  • Boiling Point : 328.3 °C (predicted)
  • Density : 1.182 g/cm³ (predicted)
  • pKa : 10.19 (predicted)

The biological activity of TPSNI is largely attributed to its nitroimidazole structure, which is known for its role in various therapeutic applications, including antimicrobial and antiparasitic activities. The nitro group can undergo reduction under anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components in pathogens.

Biological Activity Overview

Activity TypeObservationsReferences
Antimicrobial Exhibits activity against a range of bacteria and fungi.
Antiparasitic Shows potential against protozoan parasites like Trypanosoma.
Antioxidant May possess antioxidant properties through radical scavenging.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated various nitroimidazole derivatives, including TPSNI, showing significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound's structure contributed to its enhanced membrane permeability, allowing for effective bacterial cell penetration .
  • Antiparasitic Potential
    • Research focused on the synthesis of new nitroimidazole derivatives indicated that TPSNI demonstrated notable activity against Trypanosoma brucei and Leishmania donovani. In vitro assays revealed that TPSNI inhibited the growth of these parasites at low micromolar concentrations. The mechanism was linked to interference with the parasites' metabolic pathways .
  • Antioxidant Properties
    • The antioxidant capacity of TPSNI was assessed in a study involving various polyphenol-modified azolo-azines. Results indicated that TPSNI could scavenge free radicals effectively, suggesting its potential role as a protective agent against oxidative stress in biological systems .

Q & A

Q. What are the key synthetic routes for preparing 1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole?

The synthesis typically involves sulfonylation of 4-nitroimidazole using 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) under controlled conditions. A common method includes:

  • Step 1: Reacting TPSCl with 4-nitroimidazole in an aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
  • Step 2: Adding a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
  • Step 3: Purifying the product via recrystallization (e.g., using methanol or ethanol) to achieve >98% purity .

Q. Key Considerations :

  • Moisture-sensitive intermediates require anhydrous conditions to prevent hydrolysis .
  • Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .

Q. What analytical methods are recommended for characterizing this compound?

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12–14 minutes under isocratic conditions (acetonitrile/water 70:30) .
    • Titration : Non-aqueous titration with perchloric acid in glacial acetic acid for sulfonamide quantification .
  • Structural Confirmation :
    • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 (triplet, isopropyl CH₃), δ 7.8–8.1 (imidazole protons) .
    • Melting Point : 118–122°C (lit. range) .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (argon or nitrogen) in airtight containers at –20°C.
  • Avoid exposure to moisture, which can hydrolyze the sulfonyl group, leading to decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonylation of 4-nitroimidazole with TPSCl?

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur of TPSCl. Key steps include:

  • Activation : TPSCl reacts with the base (e.g., pyridine) to form a reactive sulfonylpyridinium intermediate.
  • Nucleophilic Substitution : 4-Nitroimidazole displaces the chloride, forming the sulfonamide bond.
  • Steric Effects : The bulky triisopropyl groups on TPSCl slow the reaction, requiring extended reaction times (6–12 hours) .

Q. Experimental Optimization :

  • Higher yields (>85%) are achieved at 0°C to minimize side reactions (e.g., over-sulfonylation) .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and titration methods?

Discrepancies often arise due to:

  • HPLC Limitations : Co-elution of structurally similar byproducts (e.g., des-nitro derivatives) may skew purity values.
  • Titration Challenges : Non-specific acid-base interactions in complex matrices.

Q. Mitigation Strategies :

  • Combine orthogonal methods: Use 1^1H NMR to quantify impurities (e.g., residual solvents or unreacted TPSCl) .
  • Validate HPLC methods with spiked impurity standards to confirm resolution .

Q. What are the applications of this compound in nucleotide chemistry?

It serves as a coupling agent in oligonucleotide synthesis, particularly for activating phosphate groups during phosphoramidite-based solid-phase synthesis.

  • Mechanism : The sulfonyl group activates the phosphate, enabling nucleophilic attack by the incoming nucleotide .
  • Advantages Over Alternatives :
    • Higher stability compared to 1H-tetrazole.
    • Reduced side reactions with sensitive protecting groups (e.g., cyanoethyl) .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

  • Electron-Withdrawing Effect : The nitro group enhances the electrophilicity of the imidazole ring, facilitating reactions at the adjacent carbon.
  • Applications :
    • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to generate substituted imidazoles .
    • Reduction Studies : Selective reduction of the nitro group to an amine using Pd/C or Zn/HCl .

Q. What challenges arise in scaling up the synthesis of this compound?

  • Exothermic Reactions : Sulfonylation with TPSCl releases HCl, requiring precise temperature control (<25°C) to avoid runaway reactions .
  • Purification : Recrystallization becomes inefficient at large scales; switch to column chromatography (silica gel, ethyl acetate/hexane) .
  • Safety : TPSCl is corrosive; use glass-lined reactors and avoid contact with moisture .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1-(2,4,6-Triisopropylbenzenesulfonyl)-4-nitroimidazole

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